N-diphenoxyphosphorylpyrimidin-2-amine
Description
N-Diphenoxyphosphorylpyrimidin-2-amine is a phosphorylated pyrimidine derivative characterized by a central pyrimidin-2-amine core substituted with a diphenoxyphosphoryl group. This structural motif combines the aromatic pyrimidine ring with a phosphorus-based moiety, enabling unique electronic and steric properties. The diphenoxyphosphoryl group enhances hydrogen-bonding capacity and modulates solubility, making the compound relevant in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., ligand design) .
Properties
CAS No. |
10539-41-0 |
|---|---|
Molecular Formula |
C16H14N3O3P |
Molecular Weight |
327.27 g/mol |
IUPAC Name |
N-diphenoxyphosphorylpyrimidin-2-amine |
InChI |
InChI=1S/C16H14N3O3P/c20-23(19-16-17-12-7-13-18-16,21-14-8-3-1-4-9-14)22-15-10-5-2-6-11-15/h1-13H,(H,17,18,19,20) |
InChI Key |
FGFZWTAFBHAOCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC=CC=N2)OC3=CC=CC=C3 |
Other CAS No. |
10539-41-0 |
Synonyms |
N-(2-Pyrimidinyl)phosporamidic acid diphenyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester typically involves the reaction of 2-pyrimidylamine with diphenyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-diphenoxyphosphorylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different phosphoramidic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphoramide derivatives.
Reduction: Phosphine derivatives.
Substitution: Various phosphoramidic acid derivatives depending on the nucleophile used.
Scientific Research Applications
N-diphenoxyphosphorylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphoramidic acid, N-(2-pyrimidyl)-, diphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-diphenoxyphosphorylpyrimidin-2-amine with structurally related compounds, focusing on synthesis, structural features, and physicochemical properties.
2.1. Structural Analogues with Phosphorus Moieties
Compound A: N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ⁵-phosphanyl]methyl}pyridin-2-amine
- Structure: Contains dual diphenylphosphanyl groups and a pyridylimino linker, forming a complex coordination geometry .
- Synthesis: Prepared via reaction of N-((pyridin-2-ylamino)methyl)pyridin-2-amine with chlorodiphenylphosphine in CH₂Cl₂/toluene, yielding 60% after column chromatography .
- Key Properties: Crystal System: Monoclinic (space group C2/c), with unit cell parameters a = 22.505 Å, b = 9.142 Å, c = 29.606 Å . Intermolecular Interactions: C–H···N hydrogen bonds create a 3D framework, enhancing thermal stability .
- Comparison: Unlike this compound, Compound A lacks a phosphoryl (P=O) group, reducing its hydrogen-bond acceptor capacity. Its pyridine rings and phosphanyl groups favor metal coordination, suggesting utility in catalysis .
2.2. Pyrimidin-2-amine Derivatives with Heterocyclic Substituents
Compound B : N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
- Structure : Features a benzimidazole ring fused to pyrimidin-2-amine, with methyl groups at positions 4 and 6 .
- Key Properties :
- This difference impacts bioavailability and target binding in drug design .
Compound C : N-[(4-Fluorophenyl)methyl]pyrimidin-2-amine
- Structure : Substituted with a fluorobenzyl group (C₁₁H₁₀FN₃; MW = 203.22 g/mol) .
- Key Properties :
- Fluorine’s electronegativity increases metabolic stability and lipophilicity.
- Lacks phosphorus, reducing hydrogen-bonding diversity.
- Comparison : The fluorobenzyl group in Compound C improves blood-brain barrier penetration compared to the phosphoryl group in the target compound, which may enhance solubility in aqueous environments .
2.3. Nitro- and Methoxy-Substituted Analogues
Compound D : N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Similarity = 0.71)
- Structure : Combines pyrimidin-2-amine with nitro and pyridyl groups.
- Key Properties :
- Nitro group confers electron-withdrawing effects, reducing basicity of the amine.
- Pyridyl substituent enables metal coordination.
- Comparison: The nitro group in Compound D contrasts with the electron-rich diphenoxyphosphoryl group in the target compound, leading to divergent reactivity in electrophilic substitutions .
Compound E: 6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine (Similarity = 0.65)
- Structure: Quinazoline core with methoxy and phenoxy substituents.
- Key Properties: Methoxy groups enhance solubility in organic solvents. Phenoxy group contributes to π-π interactions.
Research Implications
- Synthetic Challenges: this compound’s synthesis likely requires phosphorylation of pyrimidin-2-amine under anhydrous conditions, akin to methods used for Compound A .
- Biological Relevance : The phosphoryl group’s polarity may improve solubility for drug delivery, whereas fluorinated or nitro-substituted analogues (Compounds C, D) prioritize bioavailability or reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
